3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one
Description
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one (CAS: 943825-40-9) is a bifunctional coumarin derivative characterized by two interconnected chromen-2-one (coumarin) scaffolds. The first coumarin unit contains a bromine substituent at position 6 and a ketone group at position 2, while the second coumarin features a chlorine atom at position 6 and a carbonyl linkage at position 2. Its molecular formula is C₁₉H₈BrClO₅, with a molecular weight of 431.62 g/mol .
Properties
Molecular Formula |
C19H8BrClO5 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-(6-bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one |
InChI |
InChI=1S/C19H8BrClO5/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8H |
InChI Key |
VMRLTASVFIBHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Synthesis of 6-Bromo-2-oxochromene-3-carboxylic Acid :
-
Chlorination at Position 6 :
-
Coupling via Friedel-Crafts Acylation :
Suzuki-Miyaura Cross-Coupling for Halogen Placement
Palladium-catalyzed cross-coupling enables precise installation of bromine and chlorine atoms. This method is favored for its scalability and tolerance of functional groups.
Protocol:
Key Data Table:
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Boronic ester formation | B₂pin₂, Pd(dppf)Cl₂ | THF | 70 | 78 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80 | 72 |
One-Pot Tandem Cyclization-Acylation
This streamlined approach combines cyclization and acylation in a single reactor, reducing purification steps.
Steps:
-
Cyclocondensation :
-
In Situ Chlorination and Acylation :
Optimization Notes:
-
Solvent Effects : Acetonitrile improves chlorination efficiency (90% conversion vs. 70% in DCM).
-
Catalyst Loading : 5 mol% Pd(OAc)₂ boosts acylation yield to 82%.
Photochemical Coupling Strategies
Recent advances in photoinduced methods offer milder conditions for carbonyl bond formation.
Methodology:
Performance Metrics:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Scale |
|---|---|---|---|
| Knoevenagel + Friedel-Crafts | High regioselectivity | Multi-step purification | Lab-scale (1–10 g) |
| Suzuki-Miyaura | Scalable, precise | Costly Pd catalysts | Pilot plant (100 g+) |
| One-Pot Tandem | Time-efficient | Moderate yields | Intermediate scale |
| Photochemical | Mild conditions | Specialized equipment | Small-scale R&D |
Critical Challenges and Solutions
Chemical Reactions Analysis
Scientific Research Applications
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . This inhibition can lead to the disruption of DNA replication and cell cycle progression, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its dual coumarin framework and halogen substitutions (Br and Cl). Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Dual Coumarin Framework : The target compound is distinct in having two coumarin units linked via a carbonyl group, a feature absent in simpler analogs like 6-bromo-3-butyryl-2H-chromen-2-one .
Halogen Diversity : Unlike compounds with single halogen substitutions (e.g., 6-bromo or 6-chloro), the target compound incorporates both bromine and chlorine, which may enhance electronic effects or binding interactions in medicinal chemistry contexts .
Biological Activity
3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one, also known as 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride, is a member of the chromene family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
The molecular formula of this compound is , with a molecular weight of approximately 287.49 g/mol. Its structure includes a bromine and a chlorine atom, which significantly influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.49 g/mol |
| CAS Number | 2199-94-2 |
Synthesis
The synthesis of 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one typically involves the bromination and chlorination of a chromene precursor. The common synthetic route includes:
- Bromination : The precursor is treated with bromine in an appropriate solvent.
- Chlorination : Chlorine is introduced to the compound to yield the final product.
Anticancer Activity
Research indicates that derivatives of chromenes exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one can inhibit the growth of various cancer cell lines.
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Case Studies :
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been evaluated:
- Activity Against Bacteria : Compounds similar to 3-(6-Bromo-2-oxochromene-3-carbonyl)-6-chlorochromen-2-one showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
